molecular formula C32H24N2O4 B14217749 Acridine;hexa-2,4-dienedioic acid CAS No. 827348-11-8

Acridine;hexa-2,4-dienedioic acid

Cat. No.: B14217749
CAS No.: 827348-11-8
M. Wt: 500.5 g/mol
InChI Key: RPWCMLXEHRTXGP-UHFFFAOYSA-N
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Description

Properties

CAS No.

827348-11-8

Molecular Formula

C32H24N2O4

Molecular Weight

500.5 g/mol

IUPAC Name

acridine;hexa-2,4-dienedioic acid

InChI

InChI=1S/2C13H9N.C6H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;7-5(8)3-1-2-4-6(9)10/h2*1-9H;1-4H,(H,7,8)(H,9,10)

InChI Key

RPWCMLXEHRTXGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=CC(=O)O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Bernthsen Synthesis for Acridine Framework Formation

The Bernthsen synthesis, first described in 1884, remains a cornerstone for constructing acridine derivatives. This method involves the condensation of diphenylamine with carboxylic acids or anhydrides in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). For acridine;hexa-2,4-dienedioic acid, the reaction proceeds via the following pathway:

  • Reactants : Diphenylamine and hexa-2,4-dienedioic acid (or its anhydride) are combined in a 1:2 molar ratio.
  • Catalyst : ZnCl₂ (10–15 mol%) facilitates electrophilic aromatic substitution and cyclization.
  • Conditions : The reaction is conducted under reflux in a high-boiling solvent (e.g., xylene) at 140–160°C for 6–12 hours.

Mechanistic Insights :

  • Diphenylamine undergoes protonation at the amine group, enhancing electrophilicity.
  • The carboxylic acid/anhydride reacts with the aromatic ring, forming a keto intermediate.
  • Cyclodehydration yields the acridine core, while the dienedioic acid moiety remains intact via non-covalent interactions or salt formation.

Experimental Data :

Parameter Value Source
Yield 45–60%
Solvent Xylene
Temperature 150°C
Catalyst Loading 12 mol% ZnCl₂

Condensation of o-Aminobenzoic Acid Derivatives

An alternative route involves condensing o-aminobenzoic acid derivatives with hexa-2,4-dienedioic acid precursors. This method allows modular assembly of the acridine ring while introducing the dienedioic acid component.

Procedure :

  • Methyl Anthranilate Activation : Methyl anthranilate is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
  • Coupling Reaction : The acid chloride reacts with hexa-2,4-dienedioic acid diethyl ester in the presence of triethylamine (Et₃N) to form an amide intermediate.
  • Cyclization : Heating the intermediate at 120°C in dimethylformamide (DMF) induces cyclization, yielding the acridine-dienedioate complex.

Key Observations :

  • The diethyl ester of hexa-2,4-dienedioic acid serves as a stabilized precursor, mitigating oxidation risks during synthesis.
  • Hydrolysis of the ester post-cyclization (using NaOH/HCl) generates the free diacid.

Data Summary :

Step Conditions Yield
Ester Hydrolysis 2M NaOH, 80°C, 4h 85%
Cyclization DMF, 120°C, 8h 52%

Acid-Catalyzed Cyclization of Biphenylamine-Dienedioate Adducts

A one-pot synthesis leverages acid-catalyzed cyclization to concurrently form the acridine ring and incorporate the dienedioic acid moiety.

Synthetic Pathway :

  • Adduct Formation : Biphenylamine is reacted with hexa-2,4-dienedioic acid in acetic acid.
  • Cyclization : Concentrated sulfuric acid (H₂SO₄) is added dropwise at 0°C, initiating cyclization.
  • Neutralization : The mixture is neutralized with ammonium hydroxide (NH₄OH), precipitating the product.

Optimization Challenges :

  • Excess H₂SO₄ leads to sulfonation of the acridine ring, reducing yield.
  • Temperature control (0–5°C) is critical to prevent decomposition.

Performance Metrics :

Parameter Value
Reaction Time 3–4 hours
Yield 38–42%
Purity (HPLC) >90%

Hybrid Salt Formation via Acid-Base Reaction

Given the ionic nature of this compound (PubChem CID 71417441), direct salt formation offers a straightforward route:

  • Neutralization : Acridine (pKa ≈ 5.6) is dissolved in ethanol and titrated with hexa-2,4-dienedioic acid (pKa₁ ≈ 3.1, pKa₂ ≈ 4.5) until pH 6–7.
  • Precipitation : The salt precipitates upon cooling, filtered, and washed with cold ethanol.

Advantages :

  • High reproducibility (yield: 88–92%).
  • Minimal byproducts due to stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Acridine;hexa-2,4-dienedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine-1,8-dione derivatives, while substitution reactions can produce a wide range of acridine-based compounds .

Mechanism of Action

The mechanism of action of acridine;hexa-2,4-dienedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-related enzymes, such as topoisomerases, leading to potential anticancer effects . Additionally, the compound’s ability to interact with proteins and other biomolecules contributes to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acridine vs. Other Heterocyclic Compounds

Quinoline
  • Structural Difference: Quinoline lacks one benzene ring compared to acridine.
  • Functionality: While both intercalate into DNA, quinoline derivatives (e.g., chloroquine) are primarily antimalarial, whereas acridine derivatives (e.g., tacrine) target neurodegenerative pathways .
  • Catalytic Synthesis: Acridine derivatives require multi-component reactions (e.g., dimedone, aldehydes, ammonium acetate) with catalysts like ZnO nanoparticles (yield: 92%, Table 4 in ), whereas quinoline synthesis often employs Skraup or Doebner–Miller methods.
Phenothiazine
  • Structural Difference: Phenothiazine contains sulfur instead of nitrogen in the central ring.
  • Bioactivity: Phenothiazines (e.g., chlorpromazine) are antipsychotic, while acridines like AIM4 inhibit TDP-43 aggregation (IC₅₀: 5 μM in prion inhibition assays) .
Congo Red and Bis-ANS
  • Functional Comparison : These amyloid-binding dyes share acridine’s ability to modulate protein aggregation. However, bis-ANS exhibits stronger liquid–liquid phase separation (LLPS) modulation of TDP-43 compared to acridine derivatives .

Hexa-2,4-dienedioic Acid vs. Other Dicarboxylic Acids

Adipic Acid (Hexanedioic Acid)
  • Synthetic Pathway : Muconic acid is hydrogenated to adipic acid using catalysts like Pd/C (1 bar H₂, 50–70°C, yield: >90%) or Re/TiO₂ (69 bar H₂, 210°C) .
  • Applications : Adipic acid is a nylon precursor, whereas muconic acid’s conjugated double bonds enable its use in metal-organic frameworks (MOFs) as a ligand .
Maleic Acid (Butenedioic Acid)
  • Reactivity : Maleic acid’s cis-diene is less stable than muconic acid’s trans,trans isomer. Maleic anhydride is used in polymers, while muconic acid’s extended conjugation allows selective hydrogenation to adipic acid .
Terephthalic Acid
  • MOF Applications : Both terephthalic acid and muconic acid serve as ligands in MOFs. Muconic acid’s diene structure provides flexibility, enhancing MOF porosity for gas storage .

Comparative Data Tables

Table 2: Hydrogenation Conditions for Muconic Acid to Adipic Acid

Catalyst Temperature (°C) Pressure (bar H₂) Solvent Yield (%)
Pd/C 50–70 1 Ethanol >90
Pt/C 25 7 Water 85
Re/TiO₂ 210 69 Methanol 95

Key Research Findings

  • Acridine :
    • AIM4 reduces TDP-43 aggregation by 60% in yeast models .
    • Acridine derivatives inhibit PrPSc propagation (IC₅₀: 5 μM) in RT-QuIC assays, outperforming tannic acid (IC₅₀: 0.2 μM) but underperforming DSS (IC₅₀: 0.05 μM) .
  • Muconic Acid :
    • Cis,cis-muconic acid isomerizes to trans,trans with 80% efficiency using acid catalysts .
    • Direct hydrogenation of cis,cis-muconic acid to adipic acid avoids isomerization steps, achieving 85% yield with Ni/alumina catalysts .

Q & A

Q. What are the recommended methods for synthesizing hexa-2,4-dienedioic acid derivatives, and how can their purity be validated?

Methodological Answer:

  • Synthesis : Use biocatalytic routes with clarified lysates (e.g., CatA lysate at 10% v/v) for stereoselective synthesis of derivatives like (2Z,4E)-3-ethylhexa-2,4-dienedioic acid. Reaction conditions (pH, temperature, substrate concentration) must be optimized to minimize byproducts .
  • Purity Validation : Employ HPLC with UV detection (λ = 210–260 nm) and compare retention times to standards. Confirm stereochemistry via 2D NMR (COSY, NOESY) and match with literature data .
Derivative Synthesis Method Purity Achieved
(2Z,4E)-3-ethylhexa-2,4-dienedioic acidBiocatalytic (CatA lysate)>90%
(2E,4E)-3-chlorohexa-2,4-dienedioic acidSame as above~16% (low yield due to side reactions)

Q. What safety protocols are critical when handling hexa-2,4-dienedioic acid in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods and local exhaust to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (H315) and eye exposure (H319) .
  • Spill Management : Collect residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage to prevent aquatic toxicity (H412) .

Q. How can acridine’s crystallographic structure be resolved using modern software tools?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Apply SHELXT for phase determination via intrinsic phasing or Patterson methods. Refine with SHELXL using full-matrix least-squares against F2F^2 .
  • Validation : Check for outliers using R-factors (R1<0.05R_1 < 0.05) and validate geometry with PLATON .

Advanced Research Questions

Q. How can catalytic hydrogenation of (2Z,4E)-hexa-2,4-dienedioic acid be optimized for adipic acid production?

Methodological Answer:

  • Catalyst Screening : Test Rh nanoparticles (NPs) for high conversion (80%) and yield (69%) under H₂ pressure (1–3 atm). Pt and Pd NPs show lower efficiency (≤24% yield) .
  • Reaction Monitoring : Use in situ FTIR to track C=C bond reduction. Isolate intermediates via flash chromatography.
Catalyst Conversion (%) Adipic Acid Yield (%)
Rh NPs8069
Pt NPs6024
Pd NPs589
Ru NPs307

Q. How should researchers design studies to assess organ-specific toxicity of hexa-2,4-dienedioic acid in aquatic models?

Methodological Answer:

  • Experimental Design :
    • Exposure Regimes : Test acute (24–96 hr) and chronic (21-day) exposures at 1–100 mg/L in zebrafish (Danio rerio).
    • Endpoints : Measure respiratory distress (H335), gill histopathology, and oxidative stress markers (SOD, CAT activity) .
  • Controls : Include solvent controls (e.g., DMSO <0.1%) and reference toxicants (e.g., CuSO₄).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p<0.05p < 0.05) for dose-response relationships .

Q. What strategies resolve discrepancies between theoretical and experimental NMR spectra of acridine derivatives?

Methodological Answer:

  • Computational Modeling : Optimize geometry with Gaussian (B3LYP/6-311+G(d,p)) and simulate 1H^1H-NMR shifts using GIAO method. Compare with experimental data (400 MHz, CDCl₃) .
  • Artifact Identification : Check for solvent peaks (e.g., residual DMSO-d₆ at 2.50 ppm) or paramagnetic impurities.
  • Dynamic Effects : Analyze temperature-dependent NMR to detect conformational exchange broadening .

Q. How can acridine’s DNA intercalation properties be quantified in anticancer studies?

Methodological Answer:

  • Assays :
    • UV-Vis Titration : Monitor hypochromicity at 260 nm upon adding acridine to calf thymus DNA. Calculate binding constants (KbK_b) via Benesi-Hildebrand plots .
    • Ethidium Displacement : Use fluorescence quenching to determine IC₅₀ values .
  • Structural Validation : Co-crystallize acridine-DNA complexes and solve structures via SC-XRD (SHELX suite) .

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